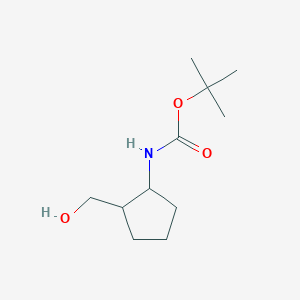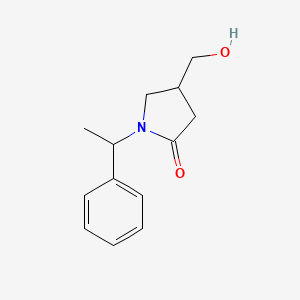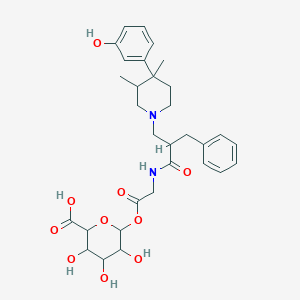![molecular formula C11H22N2 B12104899 2,9-Diazaspiro[6.6]tridecane](/img/structure/B12104899.png)
2,9-Diazaspiro[6.6]tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Diazaspiro[6.6]tridecane is a chemical compound with the molecular formula C11H24Cl2N2This compound dihydrochloride . The compound’s structure consists of a spirocyclic ring system containing two nitrogen atoms. The dihydrochloride salt form enhances its solubility and stability .
Preparation Methods
Synthetic Routes:: The synthetic routes for 2,9-diazaspiro[6.6]tridecane are not extensively documented. it can be prepared through cyclization reactions involving appropriate precursors. One such method involves the cyclization of a linear precursor containing a diamine moiety.
Reaction Conditions:: The specific reaction conditions for the synthesis of this compound may vary depending on the chosen synthetic route. Researchers typically employ mild to moderate reaction temperatures and suitable catalysts.
Industrial Production:: Industrial-scale production methods for this compound are not widely reported. It is primarily used as a research chemical.
Chemical Reactions Analysis
Reactivity:: 2,9-Diazaspiro[6.6]tridecane can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed studies on its reactivity are limited.
Common Reagents and Conditions::Oxidation: Mild oxidizing agents may convert the compound to its corresponding oxide.
Reduction: Reduction with suitable reducing agents can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can modify the compound’s functional groups.
Major Products:: The major products formed during these reactions would include derivatives of this compound, such as substituted analogs or functionalized derivatives.
Scientific Research Applications
2,9-Diazaspiro[6.6]tridecane’s applications span various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological properties.
Industry: Limited applications due to its research-oriented nature.
Mechanism of Action
The exact mechanism by which 2,9-diazaspiro[6.6]tridecane exerts its effects remains unclear. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While 2,9-diazaspiro[6.6]tridecane is relatively unique due to its spirocyclic structure, similar compounds include other spirocyclic amines and heterocycles.
Remember that this compound’s research is ongoing, and its full potential awaits further exploration in various scientific contexts
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2,9-diazaspiro[6.6]tridecane |
InChI |
InChI=1S/C11H22N2/c1-3-7-12-9-11(5-1)6-2-4-8-13-10-11/h12-13H,1-10H2 |
InChI Key |
PESLBZUTQIHECZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC2(C1)CCCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride](/img/structure/B12104837.png)

![4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12104846.png)

![8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-2-(phenylmethyl)-, 6-benzoate](/img/structure/B12104866.png)
![8,11-Dibromoacenaphtho[1,2-b]quinoxaline](/img/structure/B12104872.png)






